molecular formula C8H5D3O2 B1147726 4-Methoxy-D3-benzaldehyde CAS No. 342611-04-5

4-Methoxy-D3-benzaldehyde

Cat. No.: B1147726
CAS No.: 342611-04-5
M. Wt: 139.17
InChI Key:
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Description

4-Methoxy-D3-benzaldehyde, also known as 4-(Methoxy-d3)benzaldehyde, is a deuterated form of 4-Methoxybenzaldehyde. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring at the para position relative to the aldehyde group (-CHO). The deuterium atoms replace the hydrogen atoms in the methoxy group, making it useful in various scientific research applications .

Safety and Hazards

4-Methoxy-D3-benzaldehyde is considered hazardous . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use personal protective equipment/face protection .

Future Directions

4-Methoxy-D3-benzaldehyde is primarily used in the pharmaceutical industry and drug discovery . Its future directions may involve further exploration of its uses in these fields.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-D3-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-Methoxy-D3-benzoic acid.

    Reduction: 4-Methoxy-D3-benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-Methoxy-D3-benzaldehyde involves its interaction with cellular components. For instance, it has been shown to disrupt cellular antioxidation systems in fungi, targeting enzymes like superoxide dismutases and glutathione reductase. This disruption leads to oxidative stress and inhibition of fungal growth . In medicinal chemistry, it acts as a fragment for synthesizing multi-target directed ligands, which can interact with multiple molecular targets involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-D3-benzaldehyde is unique due to the presence of deuterium atoms, which make it particularly useful in isotopic labeling studies. This isotopic labeling allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

4-(trideuteriomethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSNZINYAWTAHE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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